(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol
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Overview
Description
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol is a compound that features a thiazole ring substituted with a morpholino group and a trifluoromethyl group. Thiazole rings are known for their aromaticity and reactivity, making them significant in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the morpholino and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (2-(Trifluoromethyl)thiazol-5-yl)methanol
- (4-(Trifluoromethyl)thiazol-2-yl)methanol
- 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Uniqueness
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol is unique due to the presence of the morpholino group, which imparts additional steric and electronic properties. This makes it distinct from other thiazole derivatives and enhances its potential for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H11F3N2O2S |
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Molecular Weight |
268.26 g/mol |
IUPAC Name |
[2-morpholin-4-yl-5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-6(5-15)13-8(17-7)14-1-3-16-4-2-14/h15H,1-5H2 |
InChI Key |
FGWSGAWMHLDMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C(F)(F)F)CO |
Origin of Product |
United States |
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